REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O.[OH-].[Na+].CN(C)[CH:24]=[O:25]>>[CH2:1]([N:8]1[C:12]([CH3:13])=[C:11]([CH:24]=[O:25])[C:10]([CH3:14])=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.088 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C=C1C)C
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solid
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at 95° C. then cool
|
Type
|
EXTRACTION
|
Details
|
extract the black mixture with diethyl ether 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to give the title
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C(=C1C)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |